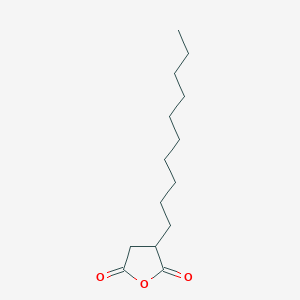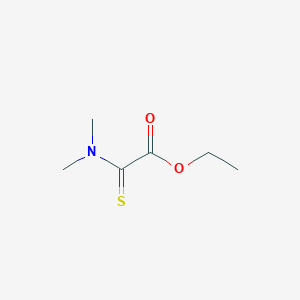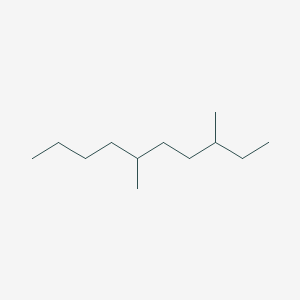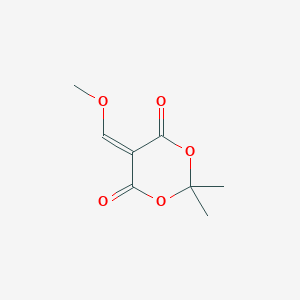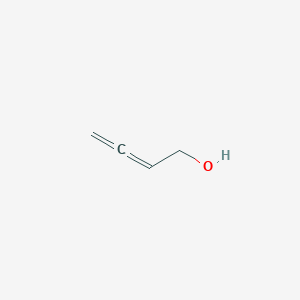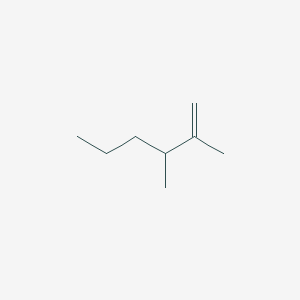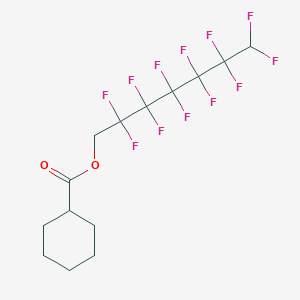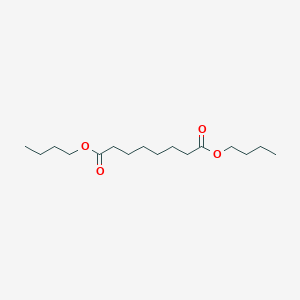
Dibutyl suberate
Overview
Description
Dibutyl suberate is a chemical compound with the molecular formula C16H30O4 . It has an average mass of 286.407 Da and a monoisotopic mass of 286.214417 Da . It is also known by other names such as Dibutylsuberat in German, Octanedioic acid, dibutyl ester, and Subérate de dibutyle in French .
Molecular Structure Analysis
The molecular structure of Dibutyl suberate consists of 16 carbon atoms, 30 hydrogen atoms, and 4 oxygen atoms . The SMILES string representation is CCCCOC(=O)CCCCCCC(=O)OCCCC . This structure includes a total of 49 bonds, 19 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, and 2 ester (aliphatic) groups .Physical And Chemical Properties Analysis
Dibutyl suberate has a molecular weight of 286.407 g/mol . Unfortunately, the sources I found did not provide comprehensive physical and chemical property data for Dibutyl suberate.Scientific Research Applications
1. Impact on Plant Cuticles and Pesticide Mobility
- Effects on Diffusion in Plant Cuticles : Dibutyl suberate (DBSU) was studied for its impact on the mobility of 2,4-dichlorophenoxy butyric acid in plant cuticles. It was found that DBSU increased the mobility of the substance by up to 40-fold, indicating its potential as an accelerator in systemic pesticides. This suggests that DBSU can enhance the effectiveness of certain pesticides by increasing their absorption into plant tissues (Shi et al., 2005).
2. Environmental Impact Studies
- Ovarian Toxicity in Freshwater Fish : A study on the sublethal effects of dibutyl phthalate (a related compound) on the ovary of freshwater fish provides insights into the environmental impacts of such chemicals. However, direct studies on dibutyl suberate's environmental impact are not immediately available (Sajla et al., 2019).
3. Biodegradation and Environmental Remediation
- Biodegradation in Industrial Applications : The biodegradation of dibutyl phosphite, a compound structurally similar to dibutyl suberate, was explored using aerobic granules in a sequencing batch reactor. This study contributes to understanding the biodegradation processes of similar compounds, which could be relevant for dibutyl suberate in environmental remediation (Reddy et al., 2014).
4. Chemical Properties and Reactions
- Oxidation in Biofuel Applications : Research on the oxidation of dibutyl-ether, a compound related to dibutyl suberate, in a jet-stirred reactor provides insights into the chemical behavior of such esters. This is pertinent for understanding the potential of dibutyl suberate in biofuel applications (Thion et al., 2017).
5. Toxicological Assessment
- Safety and Toxicological Studies : While direct studies on dibutyl suberate's toxicological impact are not readily available, related studies on dibutyl phthalate provide a basis for understanding potential health and safety concerns. These studies assess the safety of similar compounds in various applications (Yu, 2005).
properties
IUPAC Name |
dibutyl octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c1-3-5-13-19-15(17)11-9-7-8-10-12-16(18)20-14-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXQUCHUHCBNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167039 | |
| Record name | Dibutyl suberate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16090-77-0 | |
| Record name | Dibutyl suberate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16090-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl suberate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl suberate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl suberate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)


![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
